4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by the presence of a dichlorophenoxy group, an acetamido linkage, and a benzamide moiety, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide typically involves a multi-step process. One common method starts with the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2,5-dichlorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently treated with 4-aminobenzamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Scientific Research Applications
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the kinase domain of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetamido derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-cinnamamido- and 2-phenoxyacedamido- (1H-pyrazol-5-yl)benzamides: These compounds have been studied for their antimicrobial and antiproliferative activities.
Uniqueness
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is unique due to its specific dichlorophenoxy and benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high selectivity makes it a promising candidate for cancer therapy research .
Properties
Molecular Formula |
C15H12Cl2N2O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-10-3-6-12(17)13(7-10)22-8-14(20)19-11-4-1-9(2-5-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
InChI Key |
CQAJLDCPKWSVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.